4-(Piperidin-3-yloxy)-1H-indazole
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Overview
Description
4-(Piperidin-3-yloxy)-1H-indazole is a compound that features a piperidine moiety linked to an indazole ring through an ether linkage. This compound is part of a broader class of piperidine derivatives, which are known for their significant roles in medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-3-yloxy)-1H-indazole typically involves the reaction of 3-hydroxypiperidine with 1H-indazole under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the hydroxyl group of 3-hydroxypiperidine, followed by the nucleophilic substitution reaction with 1H-indazole . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-3-yloxy)-1H-indazole can undergo various chemical reactions, including:
Oxidation: The piperidine moiety can be oxidized to form piperidinone derivatives.
Reduction: The indazole ring can be reduced under specific conditions to form dihydroindazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often facilitated by catalysts or under basic conditions.
Major Products
The major products formed from these reactions include piperidinone derivatives, dihydroindazole derivatives, and various substituted indazole compounds .
Scientific Research Applications
4-(Piperidin-3-yloxy)-1H-indazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Piperidin-3-yloxy)-1H-indazole involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine moiety can enhance the compound’s binding affinity to these targets, while the indazole ring can participate in various biochemical pathways . The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-(Piperidin-4-yl)-1H-indazole: Similar structure but with the piperidine moiety attached at a different position on the indazole ring.
4-(Piperidin-3-yloxy)-1H-pyrazole: Similar structure but with a pyrazole ring instead of an indazole ring.
Uniqueness
4-(Piperidin-3-yloxy)-1H-indazole is unique due to its specific ether linkage between the piperidine and indazole moieties, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
4-piperidin-3-yloxy-1H-indazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-4-11-10(8-14-15-11)12(5-1)16-9-3-2-6-13-7-9/h1,4-5,8-9,13H,2-3,6-7H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STOFNJTWRGUZBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=CC=CC3=C2C=NN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629064 |
Source
|
Record name | 4-[(Piperidin-3-yl)oxy]-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10629064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478830-50-1 |
Source
|
Record name | 4-[(Piperidin-3-yl)oxy]-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10629064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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